molecular formula C20H18N4O2 B12130316 ethyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12130316
M. Wt: 346.4 g/mol
InChI Key: VWYGJHNGMMSHOD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a fused heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 2-methylphenyl group at position 1, an amino group at position 2, and an ethyl ester at position 3.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-amino-1-(2-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O2/c1-3-26-20(25)16-17-19(23-14-10-6-5-9-13(14)22-17)24(18(16)21)15-11-7-4-8-12(15)2/h4-11H,3,21H2,1-2H3

InChI Key

VWYGJHNGMMSHOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenylamine with a suitable quinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Ethyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its anticancer properties and ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to DNA or proteins, thereby affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Functional Implications

Molecular Weight and Lipophilicity

  • Alkyl Substituents : Compounds like the hexyl derivative (MW 340.43) have lower molecular weights than aryl-substituted analogs (e.g., MW 360.41 for 2,3-dimethylphenyl) .
  • Electron-Withdrawing Groups : Trifluoromethyl-substituted compounds exhibit higher logP values, favoring lipid bilayer penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Group
Target Compound 2-methylphenyl - - Ethyl ester
Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,3-dimethylphenyl C₂₁H₂₀N₄O₂ 360.41 Ethyl ester
AHPQC 4-aminophenyl C₁₇H₁₂N₆ 300.32 Nitrile
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl C₁₉H₂₄N₄O₂ 340.43 Ethyl ester

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